molecular formula C25H21ClFN3O B11062830 1-(3-chloro-2-methylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(3-chloro-2-methylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11062830
M. Wt: 433.9 g/mol
InChI Key: MSQVQQLQHKMQJJ-UHFFFAOYSA-N
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Description

1-(3-CHLORO-2-METHYLPHENYL)-4-[1-(2-FLUOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE is a complex organic compound that features a unique combination of functional groups, including a benzimidazole moiety, a pyrrolidinone ring, and substituted phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-2-METHYLPHENYL)-4-[1-(2-FLUOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the substituted phenyl groups. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-2-METHYLPHENYL)-4-[1-(2-FLUOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

1-(3-CHLORO-2-METHYLPHENYL)-4-[1-(2-FLUOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-2-METHYLPHENYL)-4-[1-(2-FLUOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-CHLORO-2-METHYLPHENYL)-4-[1-(2-FLUOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE is unique due to its combination of a benzimidazole core with a pyrrolidinone ring and substituted phenyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H21ClFN3O

Molecular Weight

433.9 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C25H21ClFN3O/c1-16-19(26)8-6-12-22(16)29-15-18(13-24(29)31)25-28-21-10-4-5-11-23(21)30(25)14-17-7-2-3-9-20(17)27/h2-12,18H,13-15H2,1H3

InChI Key

MSQVQQLQHKMQJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F

Origin of Product

United States

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